N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine
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Overview
Description
N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-D]pyrimidine core substituted with an ethoxyethoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine: Shares a similar pyrimidine core but differs in the substituents attached to the core.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-D]pyrimidin: Contains a triazole ring instead of the thieno ring.
Uniqueness
N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ethoxyethoxyphenyl group enhances its solubility and bioavailability, making it a promising candidate for various applications .
Properties
CAS No. |
917907-08-5 |
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Molecular Formula |
C17H19N3O2S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[2-(2-ethoxyethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N3O2S/c1-3-21-8-9-22-14-7-5-4-6-13(14)20-16-15-12(2)10-23-17(15)19-11-18-16/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,19,20) |
InChI Key |
SCYVNNGSDHCWMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC=CC=C1NC2=C3C(=CSC3=NC=N2)C |
Origin of Product |
United States |
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